1-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)piperidine-4-carboxylic acid

Drug-Drug Interaction CYP3A4 Piperidine-4-carboxylic acid

1-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)piperidine-4-carboxylic acid (CAS 379725-83-4) is a fluorinated enaminone derivative classified as a piperidine-4-carboxylic acid carrying a 4,4,4-trifluoro-3-oxobut-1-en-1-yl substituent at the piperidine nitrogen. Its structure integrates a trifluoromethyl (CF3) enone Michael acceptor, a piperidine heterocycle, and a free carboxylic acid handle within a single compact scaffold (MW 251.20).

Molecular Formula C10H12F3NO3
Molecular Weight 251.20 g/mol
Cat. No. B13713676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)piperidine-4-carboxylic acid
Molecular FormulaC10H12F3NO3
Molecular Weight251.20 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)C=CC(=O)C(F)(F)F
InChIInChI=1S/C10H12F3NO3/c11-10(12,13)8(15)3-6-14-4-1-7(2-5-14)9(16)17/h3,6-7H,1-2,4-5H2,(H,16,17)
InChIKeyJWSHXVSYKMNMBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)piperidine-4-carboxylic acid: A Fluorinated Enaminone Building Block for Procuring High-Purity Scaffolds


1-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)piperidine-4-carboxylic acid (CAS 379725-83-4) is a fluorinated enaminone derivative classified as a piperidine-4-carboxylic acid carrying a 4,4,4-trifluoro-3-oxobut-1-en-1-yl substituent at the piperidine nitrogen . Its structure integrates a trifluoromethyl (CF3) enone Michael acceptor, a piperidine heterocycle, and a free carboxylic acid handle within a single compact scaffold (MW 251.20) . The compound is primarily positioned as a versatile small molecule scaffold and building block for medicinal chemistry and pharmaceutical research .

Why 1-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)piperidine-4-carboxylic Acid Cannot Be Replaced by Common Piperidine or Enaminone Analogs


Generic substitution of piperidine-4-carboxylic acid building blocks is scientifically unsound because the 4,4,4-trifluoro-3-oxobut-1-en-1-yl enaminone side chain introduces a unique combination of electron-deficient Michael acceptor reactivity, CF3-mediated metabolic stability enhancement, and conjugation-dependent UV/fluorescent properties that simpler N-alkyl or N-acyl piperidine-4-carboxylic acids lack [1]. Even among close structural relatives—such as the pyrrolidine-2-carboxylic acid analog (proline scaffold, CAS 133992-80-0) or N-benzoyl piperidine-4-carboxylic acids—differences in ring size, carboxylic acid position, or enaminone substitution pattern fundamentally alter molecular recognition, synthetic tractability, and physicochemical profiles . The quantitative evidence below validates specific dimensions where this compound provides measurable differentiation.

Quantitative Differentiation Evidence for 1-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)piperidine-4-carboxylic Acid Against Its Closest Analogs


CYP3A4 Inhibition Liability: Low Interaction Risk Compared to Clinical Piperidine-4-Carboxylic Acid Derivatives

The target compound exhibits an IC50 of 20,000 nM against CYP3A4 in human liver microsomes, representing low inhibition liability. This stands in contrast to the potent CYP3A4 inhibition (IC50 = 2 nM) reported for structurally complex piperidine-4-carboxylic acid derivatives containing extended aromatic carboxamide substituents, such as CHEMBL222012, which are known clinical DDI perpetrators [1][2].

Drug-Drug Interaction CYP3A4 Piperidine-4-carboxylic acid ADME-Tox

Enaminone Carboxylic Acid Class: Carbonic Anhydrase Inhibition Potential with Tunable Selectivity

Enaminone-based carboxylic acids, as a compound class, have been validated as non-classical carbonic anhydrase (hCA) inhibitors. In a comprehensive SAR study, structurally related carboxylic acid derivatives (series 5a–q, 7a–b, 12a–c) demonstrated differential inhibitory profiles across hCA isoforms I, II, IX, and XII, with structural rigidification and regioisomerism playing critical roles in potency and selectivity [1]. While the piperidine target compound was not directly tested in this study, its structural features—an enaminone conjugated system and a carboxylic acid zinc-binding group—align with the pharmacophore model for hCA inhibition, and ring-size expansion from pyrrolidine to piperidine (see Evidence Item 3) is expected to modulate isoform selectivity.

Carbonic Anhydrase Enaminone Carboxylic Acid Cancer

Piperidine vs. Pyrrolidine Scaffold: Impact of Ring Size on Physicochemical and Pharmacological Profiles

The target compound features a six-membered piperidine ring, whereas the commercially available analog 1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxylic acid (CAS 133992-80-0; MW 237.18) employs a five-membered proline-derived pyrrolidine ring . The piperidine scaffold provides a ~14 Da molecular weight increase (+6%), a shift in the carboxylic acid position (4- vs. 2-substitution), and altered conformational flexibility that influences target binding geometry. Piperidine-containing DPP-IV inhibitors, for example, show distinct SAR from pyrrolidine-based counterparts, with Ki values ranging several orders of magnitude depending on ring size and substitution pattern [1].

Scaffold Selection Piperidine Pyrrolidine Medicinal Chemistry

Enaminone Trifluoromethyl Ketone Reactivity: A Differentiating Feature for Covalent Probe Design

The trifluoromethyl enaminone moiety (N–C=C–C(=O)CF3) in the target compound presents a unique electrophilic warhead that combines the reactivity of an α,β-unsaturated carbonyl with the electron-withdrawing power of the CF3 group. This differentiates it from simpler N-substituted piperidine-4-carboxylic acids (e.g., N-acetyl, N-Boc, or N-benzoyl derivatives) that lack the enaminone conjugation and electrophilic character . In the broader enaminone literature, trifluoromethylated enaminones have been utilized as ligands for metal coordination and as reactive intermediates for cyclization, properties not achievable with non-fluorinated or non-enaminone piperidine carboxylic acids [1].

Covalent Inhibitor Trifluoromethyl Ketone Enaminone Serine Hydrolase

Versatile Carboxylic Acid Handle: Direct Conjugation Without Deprotection in Multi-Step Syntheses

The free carboxylic acid at the piperidine 4-position in the target compound enables direct amide coupling or esterification without requiring a deprotection step. This contrasts with N-Boc-piperidine-4-carboxylic acid, which requires acidic Boc deprotection (TFA or HCl/dioxane) prior to or after conjugation, and with ester-protected analogs that need saponification . For procurement, this eliminates an entire synthetic step and associated yield loss, quantifiable as a ~10–20% overall yield improvement in a typical three-step conjugate synthesis compared to orthogonally protected scaffolds [1].

Amide Coupling Bioconjugation Building Block Parallel Synthesis

Optimal Research and Industrial Application Scenarios for 1-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)piperidine-4-carboxylic Acid Based on Its Differentiated Profile


Early-Stage Drug Discovery Requiring Low CYP3A4 Inhibition Risk

Programs screening for ADME-Tox liabilities can prioritize this compound as a piperidine-containing scaffold with demonstrated low CYP3A4 inhibition (IC50 = 20,000 nM in human liver microsomes) [1]. This is particularly relevant when lead series contain piperidine-4-carboxylic acid motifs that risk introducing potent CYP inhibition—this scaffold offers a structurally analogous but metabolically safer alternative for hit-to-lead optimization.

Covalent Inhibitor and Targeted Covalent Drug Design Using the Enaminone CF3 Warhead

The trifluoromethyl enaminone moiety provides an intrinsic electrophilic Michael acceptor suitable for reversible-covalent or irreversible-covalent target engagement [2]. Research programs targeting cysteine or serine proteases, or kinases with a non-catalytic cysteine, can exploit this built-in warhead to generate covalent probes without additional synthetic modification, differentiating it from non-electrophilic piperidine-4-carboxylic acid building blocks.

Carbonic Anhydrase Inhibitor Programs Exploring Non-Classical Zinc-Binding Motifs

Based on class-level validation of enaminone-carboxylic acids as non-classical hCA inhibitors with nanomolar potency [3], this piperidine scaffold can serve as a core template for isoform-selectivity optimization. The carboxylic acid functions as a zinc-binding group, while the piperidine ring and enaminone substituent can be elaborated to achieve hCA IX/XII selectivity relevant to oncology applications.

Parallel Library Synthesis Requiring Scaffold Diversity with Direct Conjugation Capability

The free carboxylic acid on the piperidine ring enables direct, single-step amide or ester diversification in parallel synthesis workflows . For procurement managers building screening libraries, this eliminates deprotection steps and associated handling of corrosive reagents (TFA, HCl), reducing cycle times and improving reproducibility across library plates.

Quote Request

Request a Quote for 1-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)piperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.